

An In-depth Technical Guide to 4-Decyloxybenzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Decyloxybenzaldehyde**

Cat. No.: **B1329837**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of **4-Decyloxybenzaldehyde**. The information is curated for professionals in research and development who utilize substituted benzaldehydes as intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identifiers

4-Decyloxybenzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a decyloxy group at the para (4-) position. This long alkyl chain imparts significant lipophilicity to the molecule.

The structure and key identifiers are detailed below.

Caption: 2D structure of **4-Decyloxybenzaldehyde**.

Physicochemical Properties

The key physicochemical properties of **4-Decyloxybenzaldehyde** are summarized in the table below. The compound presents as a liquid at room temperature. Note that several physical

properties are estimated through computational methods due to a lack of extensive experimental data in published literature.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₆ O ₂	[1] [2]
Molecular Weight	262.39 g/mol	[1] [2]
CAS Number	24083-16-7	[1] [2]
IUPAC Name	4-(decyloxy)benzaldehyde	[1]
Physical Form	Liquid	
Boiling Point	417.95 °C (760 mmHg, Predicted)	Cheméo (Joback Method) [3]
Melting Point	111.37 °C (Predicted)	Cheméo (Joback Method) [3]
Water Solubility	log ₁₀ (S) = -5.60 mol/L (Predicted)	Cheméo (Crippen Method) [3]
LogP (Octanol/Water)	5.019 (Predicted)	Cheméo (Crippen Method) [3]
SMILES	CCCCCCCCCCOc1ccc(C=O)c c1	
InChI	InChI=1S/C17H26O2/c1-2-3-4- 5-6-7-8-9-14-19-17-12-10- 16(15-18)11-13-17/h10- 13,15H,2-9,14H2,1H3	
InChIKey	WOSYBKJRUQJISL- UHFFFAOYSA-N	

Experimental Protocols

Synthesis via Williamson Ether Synthesis

4-Decyloxybenzaldehyde is efficiently synthesized via the Williamson ether synthesis, a robust method for forming ethers. This reaction involves the nucleophilic substitution (SN2) of

an alkyl halide by a phenoxide ion. The general workflow involves deprotonation of 4-hydroxybenzaldehyde followed by reaction with a decyl halide.

Caption: General workflow for the synthesis of **4-Decyloxybenzaldehyde**.

Detailed Methodology:

- Materials:

- 4-Hydroxybenzaldehyde (1.0 eq)
- 1-Bromodecane (1.1 eq)
- Potassium carbonate (K_2CO_3 , 2.0 eq), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

- Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous DMF (approximately 5-10 mL per gram of 4-hydroxybenzaldehyde).
- Stir the suspension and add 1-bromodecane (1.1 eq) dropwise at room temperature.

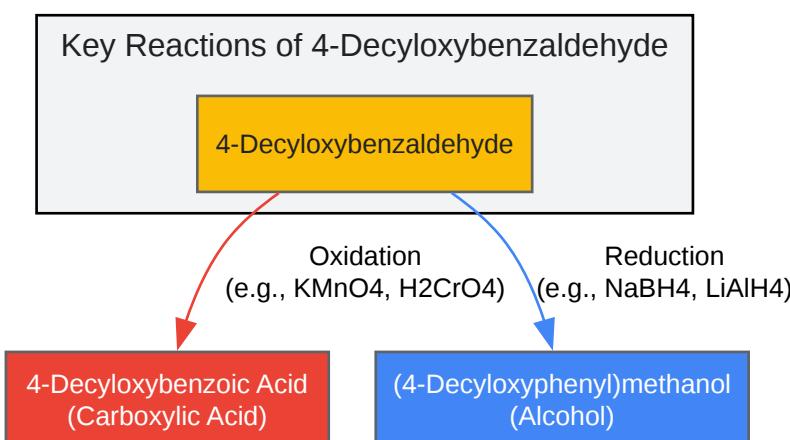
- Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (indicated by the consumption of 4-hydroxybenzaldehyde), cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash sequentially with deionized water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure **4-decyloxybenzaldehyde**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

- Objective: To quantify **4-Decyloxybenzaldehyde** and assess its purity.
- Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: A typical gradient would be to start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: UV at 280 nm.
- Procedure:
 - Prepare a stock solution of **4-Decyloxybenzaldehyde** analytical standard in methanol or acetonitrile.
 - Create a series of calibration standards by diluting the stock solution.
 - Dissolve the sample in methanol or acetonitrile to an estimated concentration within the calibration range.
 - Filter all samples and standards through a 0.45 µm syringe filter before injection.
 - Inject the standards and samples.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.


Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Objective: To identify and quantify **4-Decyloxybenzaldehyde**, often in complex matrices. Direct analysis is possible, though derivatization can improve peak shape and sensitivity.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- GC Conditions (Direct Injection):
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 µL (split or splitless mode, depending on concentration).
 - Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 400.
- Procedure:
 - Prepare standard solutions of the analyte in a volatile solvent like hexane or ethyl acetate.
 - Dissolve or dilute the sample in the same solvent.
 - Inject the standards and samples into the GC-MS system.
 - Identification is achieved by comparing the retention time and the mass spectrum of the sample peak to that of a known standard. Quantification is performed by creating a calibration curve from the standard solutions.

Chemical Reactivity

The chemistry of **4-Decyloxybenzaldehyde** is dominated by the aldehyde functional group. It can undergo typical aldehyde reactions such as oxidation, reduction, and nucleophilic addition. The decyloxy group is a stable ether linkage and is generally unreactive under common synthetic conditions.

[Click to download full resolution via product page](#)

Caption: Common transformations of the aldehyde group.

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-decyloxybenzoic acid, using common oxidizing agents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4).
- Reduction: The aldehyde can be reduced to the primary alcohol, (4-decyloxyphenyl)methanol, using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon, participating in reactions like Wittig olefination, Grignard reactions, and the formation of imines and acetals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Decyloxy)benzaldehyde | C₁₇H₂₆O₂ | CID 141068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Decyloxy)benzaldehyde (CAS 24083-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemeo.com [chemeo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Decyloxybenzaldehyde: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329837#4-decyloxybenzaldehyde-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com